molecular formula C6H10N2O B13085259 1-(Methoxymethyl)-2-methyl-1H-imidazole

1-(Methoxymethyl)-2-methyl-1H-imidazole

Cat. No.: B13085259
M. Wt: 126.16 g/mol
InChI Key: JIXJGEJKVVEMPV-UHFFFAOYSA-N
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Description

1-(Methoxymethyl)-2-methyl-1H-imidazole is a heterocyclic organic compound featuring an imidazole ring substituted with a methoxymethyl group at the first position and a methyl group at the second position. Imidazoles are known for their versatility and are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methoxymethyl)-2-methyl-1H-imidazole typically involves the alkylation of 2-methylimidazole with methoxymethyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include anhydrous solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to ensure the reaction proceeds efficiently .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation helps in scaling up the production while maintaining purity and efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-(Methoxymethyl)-2-methyl-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Methoxymethyl chloride, sodium hydride, potassium carbonate.

Major Products Formed:

Scientific Research Applications

1-(Methoxymethyl)-2-methyl-1H-imidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Methoxymethyl)-2-methyl-1H-imidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator by binding to the active site of enzymes or receptors, thereby altering their activity. The methoxymethyl group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and efficacy .

Comparison with Similar Compounds

Uniqueness: 1-(Methoxymethyl)-2-methyl-1H-imidazole is unique due to the presence of both methoxymethyl and methyl groups, which confer distinct chemical properties and reactivity. This dual substitution enhances its utility in various synthetic and industrial applications, making it a valuable compound in research and development .

Properties

Molecular Formula

C6H10N2O

Molecular Weight

126.16 g/mol

IUPAC Name

1-(methoxymethyl)-2-methylimidazole

InChI

InChI=1S/C6H10N2O/c1-6-7-3-4-8(6)5-9-2/h3-4H,5H2,1-2H3

InChI Key

JIXJGEJKVVEMPV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1COC

Origin of Product

United States

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